

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

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Compound of Interest

Compound Name: HS-Peg5-CH₂CH₂N₃

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Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.^{[1][2]} This reaction, also known as the copper-free click reaction, occurs between a cyclooctyne and an azide to form a stable triazole linkage.^{[2][3][4]} Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing it to proceed efficiently at physiological temperature and pH. The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.

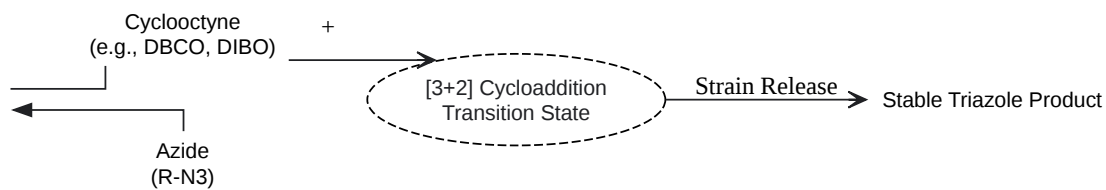
Core Principles of SPAAC

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (dipolarophile) to form a stable triazole. The key advantages of SPAAC include:

- **Biocompatibility:** The absence of a copper catalyst avoids the cytotoxicity associated with CuAAC, making it suitable for live-cell imaging and in vivo studies.

- **High Specificity and Efficiency:** The azide and cyclooctyne groups are highly selective for each other and do not react with other functional groups found in biological systems.
- **Mild Reaction Conditions:** SPAAC proceeds efficiently under physiological conditions (temperature and pH), preserving the functionality of biomolecules.
- **Versatility:** This reaction is compatible with a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, as well as nanoparticles and surfaces.

Diagram of the SPAAC Reaction Mechanism



Cell Culture

1. Seed cells on imaging dish



2. Add Azide-Sugar (e.g., Ac4ManNAz) to medium



3. Incubate for 24-48h for metabolic incorporation



SPAAC Labeling

4. Wash cells with PBS



5. Add DBCO-Fluorophore



6. Incubate for 15-30 min

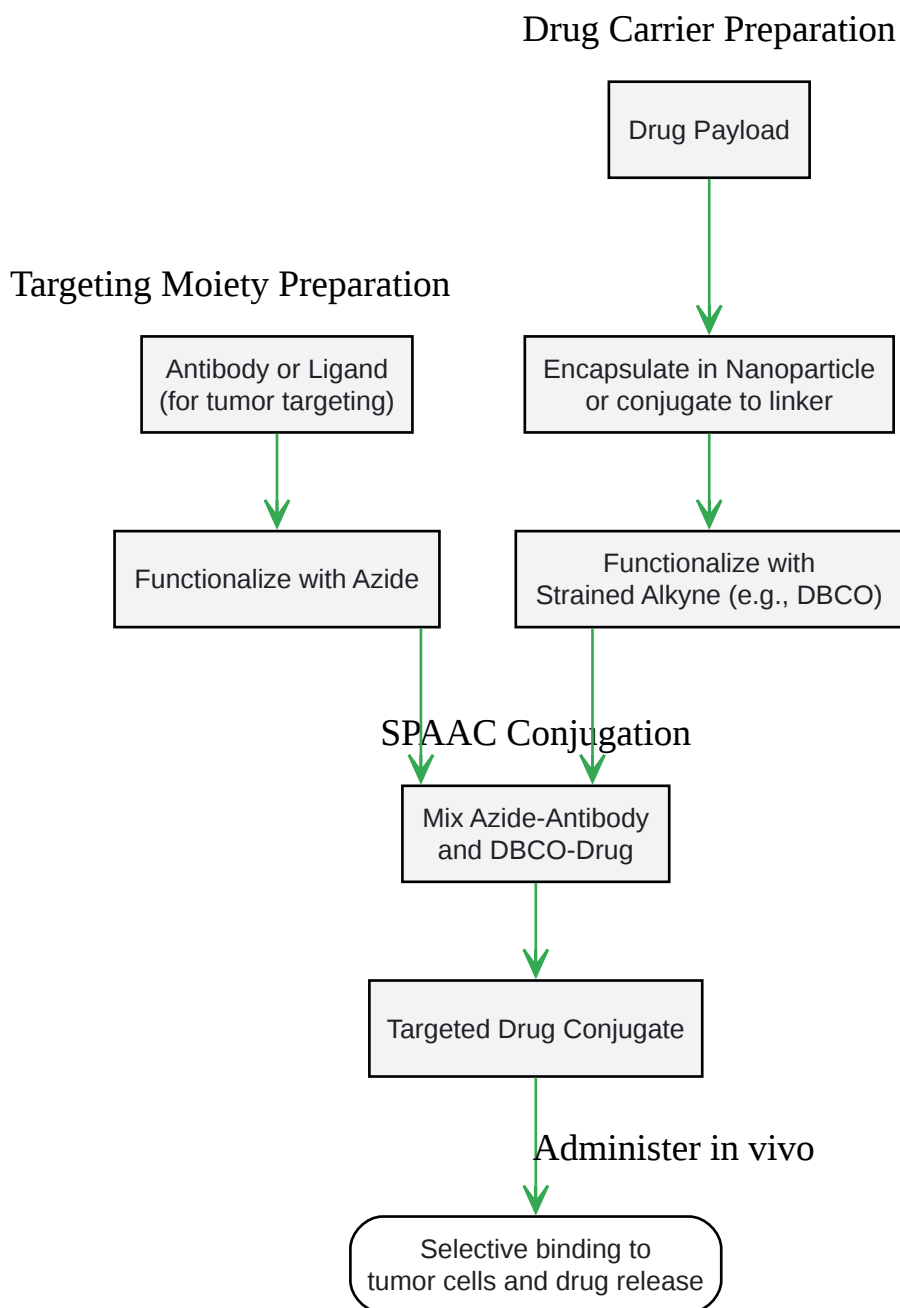


Analysis

7. Wash cells to remove excess fluorophore



8. Image with fluorescence microscope



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